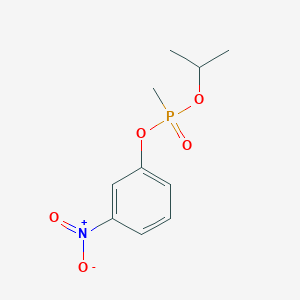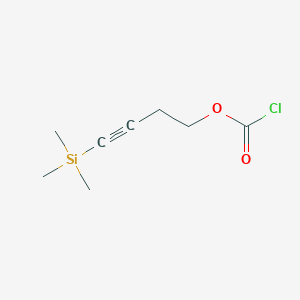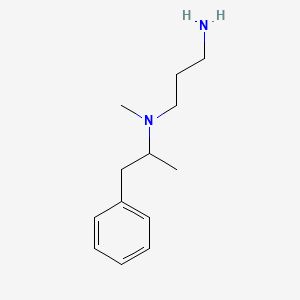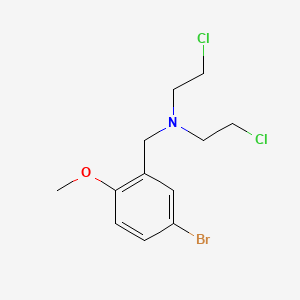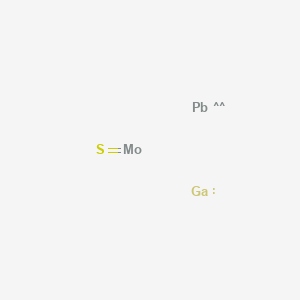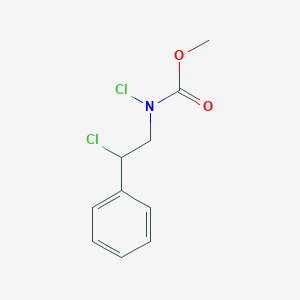
Methyl chloro(2-chloro-2-phenylethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl chloro(2-chloro-2-phenylethyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in agriculture, medicine, and industry. This particular compound is characterized by its unique structure, which includes a phenylethyl group and two chlorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl chloro(2-chloro-2-phenylethyl)carbamate typically involves the reaction of 2-chloro-2-phenylethylamine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction scheme is as follows:
2-chloro-2-phenylethylamine+methyl chloroformate→methyl chloro(2-chloro-2-phenylethyl)carbamate+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl chloro(2-chloro-2-phenylethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: The carbamate ester can be hydrolyzed to yield the corresponding amine and alcohol.
Oxidation and Reduction: The phenylethyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: 2-chloro-2-phenylethylamine and methanol.
Oxidation: Oxidized derivatives of the phenylethyl group.
Aplicaciones Científicas De Investigación
Methyl chloro(2-chloro-2-phenylethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of methyl chloro(2-chloro-2-phenylethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a stable complex with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to other carbamate compounds that act as enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl carbamate
- Phenyl carbamate
- Methyl carbamate
Comparison
Methyl chloro(2-chloro-2-phenylethyl)carbamate is unique due to the presence of both chlorine atoms and the phenylethyl group, which confer distinct chemical properties and reactivity compared to other carbamates. Its specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound for various applications.
Propiedades
Número CAS |
64202-89-7 |
|---|---|
Fórmula molecular |
C10H11Cl2NO2 |
Peso molecular |
248.10 g/mol |
Nombre IUPAC |
methyl N-chloro-N-(2-chloro-2-phenylethyl)carbamate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-10(14)13(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
Clave InChI |
LUCXOMQPUHNARO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N(CC(C1=CC=CC=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14502181.png)
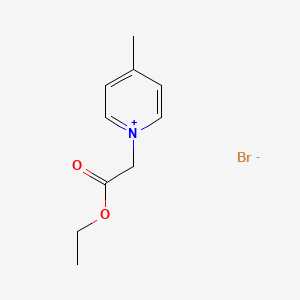

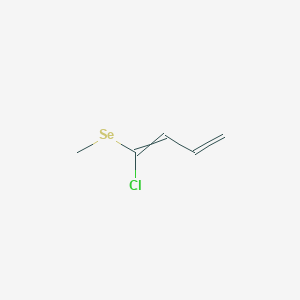

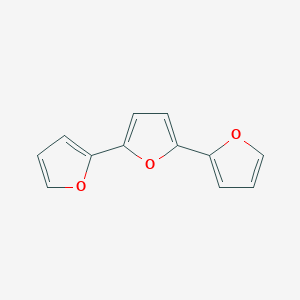
![2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14502204.png)
